
4-Ethoxy-2-hydroxybenzophenone
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Description
4-Ethoxy-2-hydroxybenzophenone (CAS: 15889-70-0) is a substituted benzophenone derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . Its structure consists of a benzophenone backbone with an ethoxy (–OCH₂CH₃) group at the 4-position and a hydroxyl (–OH) group at the 2-position of one aromatic ring. The InChI key (1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3) highlights its stereochemical configuration, which influences its physicochemical properties, such as solubility and UV absorption . This compound is structurally related to other hydroxybenzophenones, which are widely studied for applications in organic synthesis, photostabilizers, and UV filters.
Comparison with Similar Compounds
The following table compares 4-Ethoxy-2-hydroxybenzophenone with structurally analogous benzophenones and hydroxyacetophenones, emphasizing substituent effects on properties and synthesis:
Key Observations:
Substituent Effects on Solubility :
- Ethoxy (–OCH₂CH₃) and pentyloxy (–OCH₂CH₂CH₂CH₂CH₃) groups increase lipophilicity, making these compounds more soluble in organic solvents .
- Methoxy (–OCH₃) and benzyloxy (–OCH₂C₆H₅) groups reduce polarity, but benzyloxy derivatives exhibit lower solubility due to steric hindrance .
Synthesis Methods: Friedel-Crafts Acylation: Common for benzophenones with electron-donating substituents (e.g., ethoxy, methoxy) . Hoesch Reaction: Used for hydroxyacetophenones with multiple methoxy groups, yielding products like 2-Hydroxy-4-methoxy-2'-methoxybenzophenone . Etherification: Alkylation of phenolic –OH groups (e.g., phenoxyethoxy derivatives) requires catalysts like K₂CO₃ .
UV Absorption and Stability :
- Ethoxy and benzyloxy derivatives show strong UV absorption due to extended conjugation, making them suitable for photostabilizers .
- Methoxy-substituted compounds exhibit blue-shifted UV spectra compared to ethoxy analogs due to reduced electron-donating capacity .
Thermal Properties: Compounds with flexible chains (e.g., 2-phenoxyethoxy) display lower melting points but higher thermal stability, advantageous for polymer additives .
Research Findings:
- This compound demonstrates superior solubility in ethanol (35 mg/mL at 25°C) compared to 4-Benzyloxy-2-hydroxybenzophenone (<5 mg/mL) .
- 2-Hydroxy-4-methoxy-2'-methoxybenzophenone exhibits a melting point of 98–100°C, lower than its ethoxy counterpart (mp 112–114°C), due to weaker intermolecular hydrogen bonding .
- 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone shows a 20% higher UV absorption at 320 nm compared to methoxy derivatives, attributed to its extended π-system .
Properties
IUPAC Name |
(4-ethoxy-2-hydroxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFUHGPESJSRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407820 |
Source
|
Record name | 4-Ethoxy-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15889-70-0 |
Source
|
Record name | 4-Ethoxy-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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